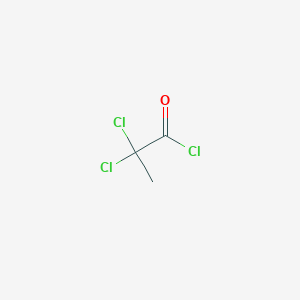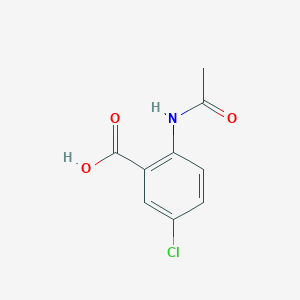
2,2-Dichloropropanoyl chloride
Overview
Description
2,2-Dichloropropanoyl chloride is an organic compound with the formula C3H3Cl3O. It is also known by other names such as 2,2-dichloropropionyl chloride and α,α-dichloropropionyl chloride. This compound is a colorless, volatile liquid that is used as a reagent in organic synthesis.
Preparation Methods
2,2-Dichloropropanoyl chloride can be synthesized by the reaction between propanoic acid and thionyl chloride. This reaction is exothermic and releases hydrochloric acid as a byproduct. The reaction conditions typically involve the use of an inert atmosphere and controlled temperature to ensure the safety and efficiency of the process.
Chemical Reactions Analysis
2,2-Dichloropropanoyl chloride is a reactive compound due to its acyl chloride group (-COCl). It can undergo various types of reactions, including:
Hydrolysis: Reacts with water to produce propanoic acid and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form esters and hydrochloric acid.
Aminolysis: Reacts with amines to form amides and hydrochloric acid.
Common reagents used in these reactions include water, alcohols, and amines. The major products formed from these reactions are propanoic acid, esters, and amides, respectively.
Scientific Research Applications
2,2-Dichloropropanoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block in organic synthesis to introduce the 2,2-dichloropropanoyl moiety into complex organic molecules.
Catalysis: It plays a role in the development of new catalysts by investigating how different catalysts affect the reactivity of the acyl chloride group.
Environmental Chemistry: It is used in studies related to the detection and degradation of chlorinated compounds in environmental and food safety contexts.
Mechanism of Action
The mechanism of action of propanoyl chloride, 2,2-dichloro- involves its reactive acyl chloride group. This group can react with nucleophiles, such as water, alcohols, and amines, to form new carbon-carbon bonds. The molecular targets and pathways involved in these reactions are primarily related to the formation of esters, amides, and other derivatives.
Comparison with Similar Compounds
2,2-Dichloropropanoyl chloride can be compared with other acyl chlorides, such as:
Acetyl chloride (CH3COCl): Similar in reactivity but lacks the dichloro substitution.
Benzoyl chloride (C6H5COCl): Contains a benzene ring, making it more aromatic and less reactive compared to propanoyl chloride, 2,2-dichloro-.
Propionyl chloride (CH3CH2COCl): Similar structure but without the dichloro substitution, making it less reactive.
The uniqueness of propanoyl chloride, 2,2-dichloro- lies in its dichloro substitution, which enhances its reactivity and makes it suitable for specific synthetic applications.
Properties
IUPAC Name |
2,2-dichloropropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl3O/c1-3(5,6)2(4)7/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKCHUGFUGHNRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871353 | |
| Record name | 2,2-Dichloropropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26073-26-7 | |
| Record name | Propanoyl chloride, 2,2-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026073267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dichloropropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![[3,4,5-Triacetyloxy-6-(4-nitrophenyl)sulfanyloxan-2-yl]methyl acetate](/img/structure/B1593537.png)


